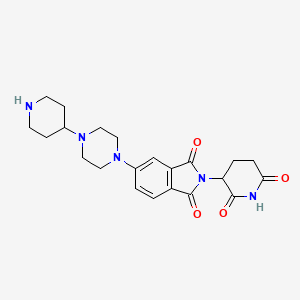

Thalidomide-Piperazine-Piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Thalidomide-Pipérazine-Pipéridine est un composé qui combine les caractéristiques structurales du thalidomide, de la pipérazine et de la pipéridine. Le thalidomide est connu pour son utilisation historique comme sédatif et ses effets tératogènes tragiques, mais il a trouvé de nouvelles applications dans le traitement du myélome multiple et de la lèpre. La pipérazine et la pipéridine sont des hétérocycles contenant de l'azote largement utilisés en chimie médicinale pour leurs propriétés pharmacologiques. La combinaison de ces trois entités vise à exploiter leurs avantages individuels pour des applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Thalidomide-Pipérazine-Pipéridine implique plusieurs étapes, commençant par la préparation de chaque entité individuelle.

-

Synthèse du Thalidomide :

- Le thalidomide est synthétisé à partir d'anhydride phtalique et d'acide L-glutamique par une série de réactions comprenant une cyclisation et une formation d'imide.

-

Synthèse de la Pipérazine :

- La pipérazine peut être synthétisée par la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium ou via la réaction d'Ugi. Une autre méthode implique l'ouverture de cycle des aziridines sous l'action des N-nucléophiles .

-

Synthèse de la Pipéridine :

Méthodes de Production Industrielle : La production industrielle de Thalidomide-Pipérazine-Pipéridine impliquerait probablement la synthèse à grande échelle de chaque entité suivie de leur couplage dans des conditions contrôlées. Le processus nécessiterait un contrôle qualité strict pour garantir la pureté et l'efficacité du produit final.

Analyse Des Réactions Chimiques

Types de Réactions : Le Thalidomide-Pipérazine-Pipéridine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur les cycles pipérazine ou pipéridine.

Réactifs et Conditions Communes :

Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque.

Réduction : Gaz hydrogène avec un catalyseur au palladium.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en conditions basiques.

Produits Principaux :

- Les produits d'oxydation comprennent les N-oxydes.

- Les produits de réduction comprennent les amines primaires.

- Les produits de substitution varient en fonction des substituants introduits.

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules complexes.

Biologie : Étudié pour ses interactions avec les macromolécules biologiques.

Médecine : Recherché pour son potentiel en tant qu'agent anticancéreux, anti-inflammatoire et immunomodulateur.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

5. Mécanisme d'Action

Le mécanisme d'action du Thalidomide-Pipérazine-Pipéridine est multiforme :

Composant Thalidomide : Se lie à la céréblon, un composant du complexe E3 ubiquitine ligase, conduisant à la dégradation des facteurs de transcription IKZF1 et IKZF3.

Composants Pipérazine et Pipéridine : Agissent comme des agonistes des récepteurs GABA, provoquant une hyperpolarisation des terminaisons nerveuses et entraînant divers effets pharmacologiques.

Composés Similaires :

Dérivés du Thalidomide : Lénidomide et pomalidomide, qui ciblent également la céréblon.

Dérivés de la Pipérazine : Trimetazidine et ranolazine, utilisés pour leurs effets cardiovasculaires.

Dérivés de la Pipéridine : Donépézil et rispéridone, utilisés pour leurs effets neurologiques.

Unicité : Le Thalidomide-Pipérazine-Pipéridine est unique en raison de sa combinaison de trois pharmacophores distincts, offrant potentiellement une gamme plus large d'effets thérapeutiques par rapport à ses composants individuels.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and immunomodulatory agent.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Thalidomide-Piperazine-Piperidine is multifaceted:

Thalidomide Component: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of transcription factors IKZF1 and IKZF3.

Piperazine and Piperidine Components: Act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in various pharmacological effects.

Comparaison Avec Des Composés Similaires

Thalidomide Derivatives: Lenalidomide and pomalidomide, which also target cereblon.

Piperazine Derivatives: Trimetazidine and ranolazine, used for their cardiovascular effects.

Piperidine Derivatives: Donepezil and risperidone, used for their neurological effects.

Uniqueness: Thalidomide-Piperazine-Piperidine is unique due to its combination of three distinct pharmacophores, potentially offering a broader range of therapeutic effects compared to its individual components.

Propriétés

Formule moléculaire |

C22H27N5O4 |

|---|---|

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-(4-piperidin-4-ylpiperazin-1-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C22H27N5O4/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14/h1-2,13-14,18,23H,3-12H2,(H,24,28,29) |

Clé InChI |

LYXHDYJDKVRCIK-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)

![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)

![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)

![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)

![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)

![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)

![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)

![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)